molecular formula C22H24N2O3 B11230375 2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Katalognummer: B11230375
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: PXZPNKXRCBYFNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features both a dimethoxyphenyl group and a tetrahydrocarbazolyl group. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrahydrocarbazole Core: This can be achieved through cyclization reactions starting from appropriate precursors.

    Attachment of the Dimethoxyphenyl Group: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the tetrahydrocarbazole core.

    Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Conditions for substitution reactions could involve various catalysts and solvents depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(1H-indol-3-yl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)acetamide

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C22H24N2O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

2-(3,4-dimethoxyphenyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C22H24N2O3/c1-26-19-11-10-14(12-20(19)27-2)13-21(25)23-18-9-5-7-16-15-6-3-4-8-17(15)24-22(16)18/h3-4,6,8,10-12,18,24H,5,7,9,13H2,1-2H3,(H,23,25)

InChI-Schlüssel

PXZPNKXRCBYFNL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCCC3=C2NC4=CC=CC=C34)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.